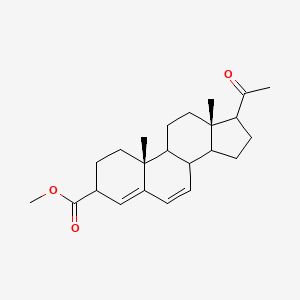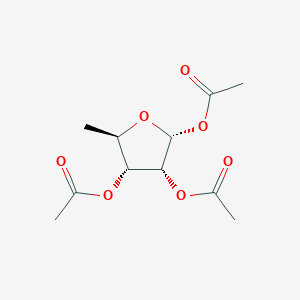
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose typically involves the following steps :
Acetonide Protection: D-ribose is first protected by acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride, followed by hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ribose, such as alcohols, carboxylic acids, and substituted ribose compounds .
Scientific Research Applications
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose has a wide range of applications in scientific research :
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing for precise control of chemical reactions.
Biology: The compound is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including chemotherapy drugs like capecitabine.
Mechanism of Action
The mechanism of action of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose involves its role as a protecting group for hydroxyl groups on ribofuranose . This protection allows for selective reactions to occur at other sites on the molecule, facilitating the synthesis of complex organic compounds. The acetyl groups can be removed under specific conditions to reveal the hydroxyl groups, enabling further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triacetyl-5-deoxy-beta-D-ribofuranose
- 5-Deoxy-beta-D-ribofuranose triacetate
- 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Uniqueness
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is unique due to its specific stereochemistry and the presence of three acetyl groups, which provide enhanced stability and reactivity compared to other similar compounds . This makes it particularly valuable in the synthesis of nucleosides and nucleotides, as well as in pharmaceutical applications .
Properties
Molecular Formula |
C11H16O7 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11-/m1/s1 |
InChI Key |
NXEJETQVUQAKTO-VVFBATEQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


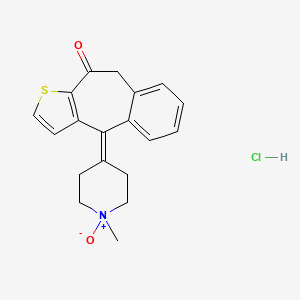
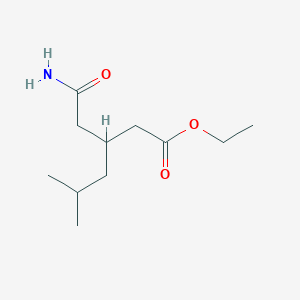
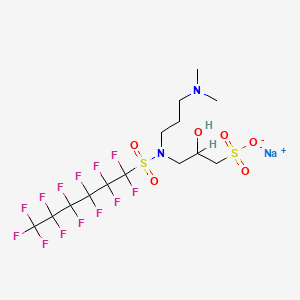
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)

![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
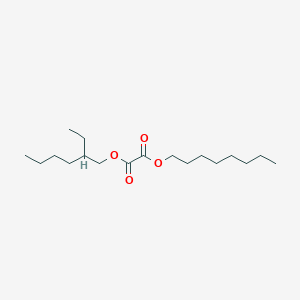
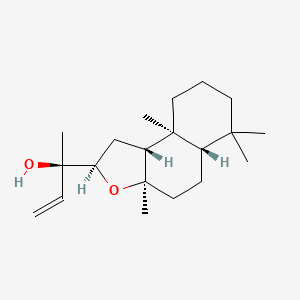

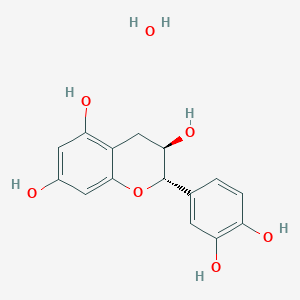
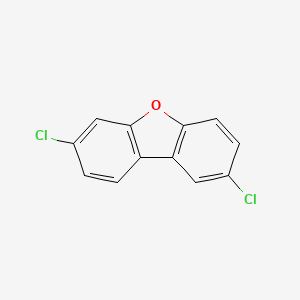
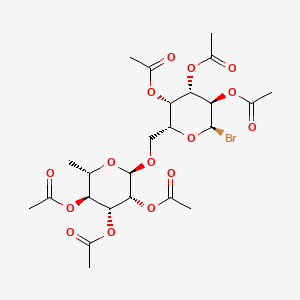
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
